Cas no 107140-29-4 (D-Alanine,N-(4-methyl-1-oxopentyl)-,(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(24),6,8,10,16,20,22-heptaen-13-ylester)

D-Alanine,N-(4-methyl-1-oxopentyl)-,(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(24),6,8,10,16,20,22-heptaen-13-ylester structure
107140-29-4 structure
Product Name:D-Alanine,N-(4-methyl-1-oxopentyl)-,(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(24),6,8,10,16,20,22-heptaen-13-ylester
Numero CAS:107140-29-4
MF:C35H50N2O7
MW:610.780710697174
CID:140731
PubChem ID:6449818
Update Time:2025-04-19

D-Alanine,N-(4-methyl-1-oxopentyl)-,(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(24),6,8,10,16,20,22-heptaen-13-ylester Proprietà chimiche e fisiche

Nomi e identificatori

    • D-Alanine,N-(4-methyl-1-oxopentyl)-,(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(24),6,8,10,16,20,22-heptaen-13-ylester
    • [(4Z,6R,7S,8S,10Z,12Z,14Z,16R)-6,22-dihydroxy-16-methoxy-5,7-dimethyl-18-oxo-19-azabicyclo[18.3.1]tetracosa-1(24),4,10,12,14,20,22-heptaen-8-yl] (2R)-2-(4-methylpentanoylamino)propanoate
    • D-Alanine,N-(4-methyl-1-oxopentyl)-,(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22-dihydroxy-5-methoxy-1...
    • D-Alanine,N-(4-methyl-1-oxopentyl)-,(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicycl
    • trienomycin E
    • (5R,13S,14S,15R)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(24),6,8,10,16,20,22-heptaen-13-yl N-(4-methylpentanoyl)-D-alaninate
    • D-Alanine, N-(4-methyl-1-oxopentyl)-, 11-ester with 20,23-didehydro-20,23-dideoxo-20-hydroxyansatrienol A
    • 107140-29-4
    • [(5R,6Z,8Z,10Z,13S,14S,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(4-methylpentanoylamino)propanoate
    • Inchi: 1S/C35H50N2O7/c1-23(2)17-18-32(39)36-26(5)35(42)44-31-16-11-9-7-8-10-15-30(43-6)22-33(40)37-28-19-27(20-29(38)21-28)14-12-13-24(3)34(41)25(31)4/h7-11,13,15,19-21,23,25-26,30-31,34,38,41H,12,14,16-18,22H2,1-6H3,(H,36,39)(H,37,40)/b8-7-,11-9-,15-10-,24-13-/t25-,26-,30+,31+,34+/m1/s1
    • Chiave InChI: JJBUXIPSVLPJSA-HWRDDRQASA-N
    • Sorrisi: O(C([C@@H](C)NC(CCC(C)C)=O)=O)[C@H]1CC=CC=CC=C[C@@H](CC(NC2C=C(C=C(C=2)CCC=C(C)[C@@H]([C@@H]1C)O)O)=O)OC |c:15,17,19,t:34|

Proprietà calcolate

  • Massa esatta: 610.362
  • Massa monoisotopica: 610.361802
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 8
  • Complessità: 1030
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 4
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 134
  • XLogP3: 5.4

Proprietà sperimentali

  • Densità: 1.15
  • Punto di ebollizione: 794.3°Cat760mmHg
  • Punto di infiammabilità: 434.2°C
  • Indice di rifrazione: 1.563
  • PSA: 134.19
  • LogP: 6.46210
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.